molecular formula C16H16O3 B7960714 Methyl 4-(2-methoxy-5-methylphenyl)benzoate

Methyl 4-(2-methoxy-5-methylphenyl)benzoate

Cat. No.: B7960714
M. Wt: 256.30 g/mol
InChI Key: JZZQAQSPUKNVQU-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-5-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methoxy-5-methylphenyl)benzoate typically involves the esterification of 4-(2-methoxy-5-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(2-methoxy-5-methylphenyl)benzoic acid.

    Reduction: 4-(2-methoxy-5-methylphenyl)benzyl alcohol.

    Substitution: 4-(2-methoxy-5-methylphenyl)-2-nitrobenzoate or 4-(2-methoxy-5-methylphenyl)-2-bromobenzoate.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory or anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-5-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Methyl 4-methylbenzoate: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.

    Methyl 4-methoxybenzoate:

    Phenyl benzoate: Lacks both methoxy and methyl groups, resulting in different physical and chemical characteristics.

Uniqueness: Methyl 4-(2-methoxy-5-methylphenyl)benzoate is unique due to the presence of both methoxy and methyl groups on the aromatic ring. These substituents can significantly impact the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2-methoxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-9-15(18-2)14(10-11)12-5-7-13(8-6-12)16(17)19-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQAQSPUKNVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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